molecular formula C13H22N2O2 B1335132 N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 626216-30-6

N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B1335132
CAS No.: 626216-30-6
M. Wt: 238.33 g/mol
InChI Key: DRDMCCBSCNOUAW-UHFFFAOYSA-N
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Description

N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound with the molecular formula C13H22N2O2. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and an ethane-1,2-diamine moiety with two dimethyl groups. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2,3-dimethoxybenzylamine
  • N,N-Dimethyl-3,4-dimethoxybenzylamine
  • N,N-Dimethyl-4-methoxybenzylamine

Uniqueness

N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to the presence of both methoxy groups on the benzyl ring and the ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-15(2)9-8-14-10-11-6-5-7-12(16-3)13(11)17-4/h5-7,14H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDMCCBSCNOUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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